molecular formula C7H9F3N4O B11735034 3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11735034
M. Wt: 222.17 g/mol
InChI Key: UXTHBAAJEVZXPU-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methyl group, and a trifluoroethyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Amination and Methylation: The amino and methyl groups can be introduced through amination and methylation reactions using appropriate reagents such as methyl iodide and ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular processes.

    Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxamide: Lacks the trifluoroethyl and methyl groups.

    N-Methyl-1H-pyrazole-4-carboxamide: Lacks the amino and trifluoroethyl groups.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and methyl groups.

Uniqueness

The presence of the trifluoroethyl group in 3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. The combination of functional groups makes this compound distinct from its analogs.

Properties

Molecular Formula

C7H9F3N4O

Molecular Weight

222.17 g/mol

IUPAC Name

3-amino-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C7H9F3N4O/c1-12-6(15)4-2-14(13-5(4)11)3-7(8,9)10/h2H,3H2,1H3,(H2,11,13)(H,12,15)

InChI Key

UXTHBAAJEVZXPU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=C1N)CC(F)(F)F

Origin of Product

United States

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